

# A Technical Guide to 2-Methyl-2H-indazole-4-carboxylic acid

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## Compound of Interest

Compound Name: 2-Methyl-2H-indazole-4-carboxylic acid

Cat. No.: B1320122

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Introduction: The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.<sup>[1][2]</sup> These nitrogen-containing heterocyclic molecules are pivotal in the development of novel therapeutics.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of a specific derivative, **2-Methyl-2H-indazole-4-carboxylic acid**, focusing on its chemical structure, properties, and relevant biological context for researchers and drug development professionals.

## Chemical Identity and Structure

**2-Methyl-2H-indazole-4-carboxylic acid** is a derivative of the parent indazole, featuring a methyl group at the N2 position of the indazole ring and a carboxylic acid group at position 4. Its structural details and chemical identifiers are crucial for unambiguous identification in research and documentation.

Figure 1: Chemical structure of **2-Methyl-2H-indazole-4-carboxylic acid**.

## Table 1: Chemical Identifiers

This table summarizes the key identifiers for **2-Methyl-2H-indazole-4-carboxylic acid**.

| Identifier        | Value   | Reference    |
|-------------------|---|--------------|
| IUPAC Name        | 2-methyl-2H-indazole-4-carboxylic acid                                    | [3]          |
| CAS Number        | 1071433-06-1  | [4][5][6][7] |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>               | [3][4][5][8] |
| PubChem CID       | 19083173  | [3][5][8]    |
| SMILES            | <chem>CN1C=C2C(=N1)C=CC=C2C(=O)O</chem>                                   | [8]          |
| InChI             | InChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13) | [5][8]       |
| InChIKey          | DPLXRRMSJKKH DU-UHFFFAOYSA-N  | [4][8]       |

## Physicochemical and Safety Data

The physicochemical properties of a compound are essential for its handling, formulation, and application in experimental settings.

**Table 2: Physicochemical Properties**

| Property          | Value                            | Reference |
|-------------------|----------------------------------|-----------|
| Molecular Weight  | 176.17 g/mol                     | [4][7]    |
| Monoisotopic Mass | 176.05858 Da                     | [8]       |
| Purity            | ≥97% (as commercially available) | [5]       |
| DSSTox ID         | DTXSID20597907                   | [4]       |

## Safety Information

Hazard statements associated with this chemical include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[5] The assigned GHS pictogram is GHS07 (Warning).[5]

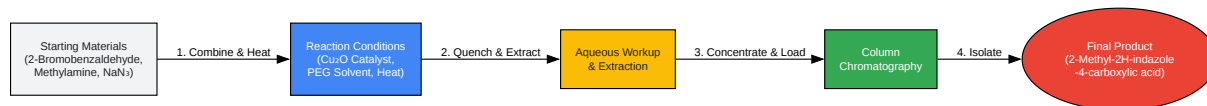
## Synthesis and Experimental Protocols

The synthesis of 2H-indazoles can be achieved through various modern organic chemistry methods. A common and efficient approach involves a one-pot, three-component reaction catalyzed by copper.[9] This method is valued for its high tolerance of various functional groups.[9]

### Generalized Experimental Protocol: Copper-Catalyzed Synthesis of 2H-Indazoles

This protocol is a representative example based on literature methods for the synthesis of the 2H-indazole core structure.[9]

- **Reactant Preparation:** In a reaction vessel, combine the appropriate 2-bromobenzaldehyde derivative (1.0 eq), a primary amine (e.g., methylamine, 1.2 eq), and sodium azide (1.5 eq).
- **Solvent and Catalyst Addition:** Add a suitable solvent such as polyethylene glycol (PEG 300) and the copper(I) oxide nanoparticle catalyst ( $\text{Cu}_2\text{O-NP}$ , ~5 mol%).
- **Reaction Execution:** Heat the mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final 2-substituted-2H-indazole.



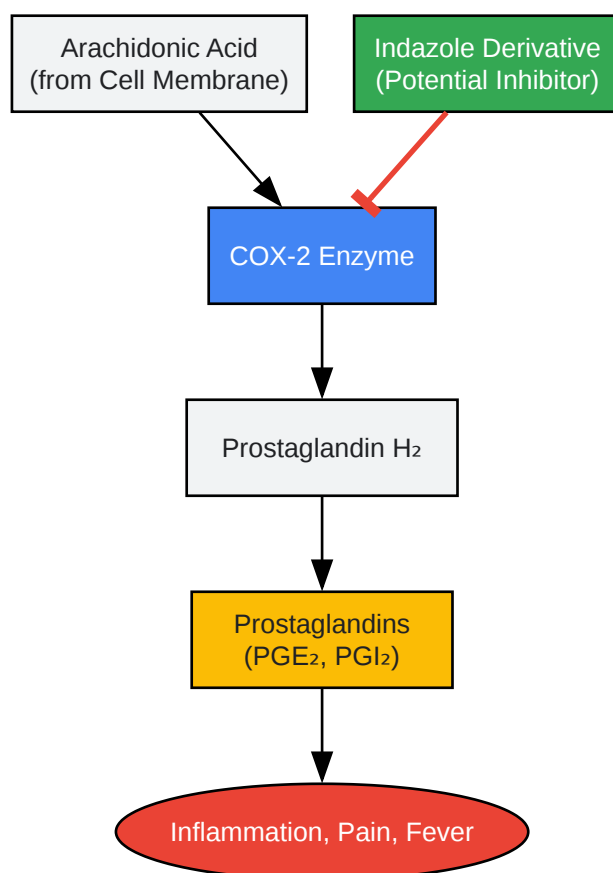
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Figure 2: Generalized workflow for the synthesis of 2H-indazoles.

## Biological Context and Potential Signaling Pathways

The indazole scaffold is a component of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antiprotozoal properties.<sup>[1][2][10]</sup> Several 2H-indazole derivatives have been investigated for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.<sup>[10][11]</sup>

The COX-2 enzyme metabolizes arachidonic acid into prostaglandin H<sub>2</sub>, a precursor for various prostaglandins that mediate inflammatory responses. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The potential for indazole derivatives to act as COX-2 inhibitors makes this a significant area of research.



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Figure 3: Inhibition of the COX-2 inflammatory signaling pathway.

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